5-Tert-butyl-2-(chloromethyl)pyrimidine
Description
5-Tert-butyl-2-(chloromethyl)pyrimidine is a pyrimidine derivative featuring a tert-butyl group at position 5 and a chloromethyl (-CH₂Cl) substituent at position 2 of the aromatic heterocyclic ring.
- Molecular Formula: C₉H₁₃ClN₂ (calculated based on analogous structures) .
- Molecular Weight: ~184.67 g/mol (estimated by adjusting for substituent differences in ) .
- Key Features:
- The tert-butyl group enhances steric bulk and electron-donating inductive effects.
- The chloromethyl group enables nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
5-tert-butyl-2-(chloromethyl)pyrimidine |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,3)7-5-11-8(4-10)12-6-7/h5-6H,4H2,1-3H3 |
InChI Key |
RQEVRAMVCCKYJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(N=C1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-(chloromethyl)pyrimidine typically involves the chloromethylation of 5-tert-butylpyrimidine. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) under reflux conditions. The reaction proceeds as follows:
5-Tert-butylpyrimidine+MOMClZnCl25-Tert-butyl-2-(chloromethyl)pyrimidine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of alternative chloromethylating agents and catalysts may be explored to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-(chloromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
5-Tert-butyl-2-(chloromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new therapeutic agents, particularly in the field of antiviral and anticancer research.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-(chloromethyl)pyrimidine depends on its specific application. In general, the compound can act as an alkylating agent, introducing the chloromethyl group into target molecules. This can lead to the formation of covalent bonds with nucleophilic sites in biological macromolecules, potentially altering their function. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
2-Chloro-5-(tert-butyl)pyrimidine (CAS: 156777-81-0)
Key Differences :
2-(Chloromethyl)-5-methylpyrimidine
Key Differences :
5-Tert-butyl-2-(chloromethyl)oxazole (CAS: 224441-73-0)
Key Differences :
- Heterocyclic Core : Oxazole (5-membered ring with O and N) vs. pyrimidine (6-membered ring with two N atoms).
- Boiling Point : 38–40°C, significantly lower than pyrimidine derivatives due to reduced molecular size and ring aromaticity .
- Molecular Weight: 173.64 g/mol (C₈H₁₂ClNO) .
- Applications : Oxazole derivatives are often explored in agrochemicals, whereas pyrimidines are more common in pharmaceuticals.
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Key Differences :
2-Amino-5-(chloromethyl)pyrimidine Hydrochloride (CAS: 120747-86-6)
Key Differences :
Table 1: Structural and Property Comparison
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